3-Bromo-2-hydroxy-5-methylbenzonitrile
Description
3-Bromo-2-hydroxy-5-methylbenzonitrile (CAS: 913191-20-5, molecular formula: C₈H₆BrNO) is a substituted benzonitrile derivative featuring bromine, hydroxyl, and methyl substituents at the 3-, 2-, and 5-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatile reactivity and functional group compatibility . Its molecular weight is 213.03 g/mol, and commercial samples typically exceed 95% purity .
Properties
IUPAC Name |
3-bromo-2-hydroxy-5-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFVTWNNEIQJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-5-methylbenzonitrile typically involves the bromination of 2-hydroxy-5-methylbenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of 3-Bromo-2-hydroxy-5-methylbenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-2-hydroxy-5-methylbenzonitrile can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
Chemistry: 3-Bromo-2-hydroxy-5-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery.
Industry: In the industrial sector, 3-Bromo-2-hydroxy-5-methylbenzonitrile is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to impart specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-5-methylbenzonitrile depends on its specific application. In chemical reactions, the bromine atom and hydroxyl group play key roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific derivatives and their intended use.
Comparison with Similar Compounds
Structural and Positional Isomers
Key structural analogs differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties.
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Purity | Key Applications |
|---|---|---|---|---|---|---|
| 5-Bromo-2-hydroxy-3-methylbenzonitrile | 913191-20-5 | C₈H₆BrNO | 213.03 | Br (5), OH (2), CH₃ (3) | >95% | Organic synthesis intermediate |
| 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | C₇H₄BrNO | 198.01 | Br (2), OH (5) | >95% | Precursor for bioactive molecules |
| 4-Bromo-2-hydroxybenzonitrile | 288067-35-6 | C₇H₄BrNO | 198.01 | Br (4), OH (2) | >95% | Pharmaceutical intermediates |
| 5-Bromo-2-hydroxybenzonitrile | 2316-64-5 | C₇H₄BrNO | 198.01 | Br (5), OH (2) | N/A | Antiretroviral drug synthesis |
| 3-Bromo-5-ethoxy-4-hydroxybenzonitrile | 330462-57-2 | C₉H₈BrNO₂ | 258.08 | Br (3), OCH₂CH₃ (5), OH (4) | N/A | Medicinal chemistry research |
| 3-Amino-5-bromo-2-hydroxybenzonitrile | 862728-35-6 | C₇H₅BrN₂O | 213.03 | Br (5), OH (2), NH₂ (3) | ≥95% | Organic synthesis intermediate |
Notes:
- Positional Isomerism: 5-Bromo-2-hydroxy-3-methylbenzonitrile (CAS 913191-20-5) is a positional isomer of the target compound, differing in bromine and methyl group placement.
- Functional Group Variations: The ethoxy group in 3-Bromo-5-ethoxy-4-hydroxybenzonitrile enhances lipophilicity compared to the methyl group in the target compound, impacting solubility and metabolic stability . The amino group in 3-Amino-5-bromo-2-hydroxybenzonitrile introduces basicity and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a building block in heterocycle synthesis .
Physicochemical Properties
- Hydrogen Bonding: In 5-Bromo-2-hydroxybenzonitrile, intramolecular O–H⋯N hydrogen bonds (O⋯N: 2.80–2.81 Å) stabilize a near-planar structure . The methyl group in 3-Bromo-2-hydroxy-5-methylbenzonitrile may disrupt this planarity, reducing crystallinity but improving solubility in nonpolar solvents.
- Thermal Stability : Methyl and ethoxy substituents enhance thermal stability compared to hydroxyl-only analogs, as seen in differential scanning calorimetry (DSC) data for related compounds .
Biological Activity
3-Bromo-2-hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C₈H₆BrNO. It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential applications and biological activities.
The synthesis of 3-Bromo-2-hydroxy-5-methylbenzonitrile typically involves bromination of 2-hydroxy-5-methylbenzonitrile through electrophilic aromatic substitution. Common methods include the use of iron(III) bromide as a catalyst, facilitating selective bromination under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which further expands its utility in synthetic chemistry.
The biological activity of 3-Bromo-2-hydroxy-5-methylbenzonitrile is largely influenced by the functional groups present in its structure. The bromine atom and hydroxyl group are critical in determining the compound's reactivity and interaction with biological targets. Current research focuses on understanding how these interactions can lead to pharmacological effects.
Pharmacological Potential
Preliminary studies suggest that derivatives of 3-Bromo-2-hydroxy-5-methylbenzonitrile may exhibit significant pharmacological activities. For instance, compounds with similar structures have been investigated for their potential as anticancer agents, particularly against various cell lines including colorectal and breast cancer . The unique arrangement of functional groups in this compound may enhance its efficacy compared to structurally related compounds.
Anticancer Activity
Research has indicated that certain brominated aromatic compounds can induce apoptosis in cancer cells. A study on benzofuroxan derivatives demonstrated that modifications to similar structures could lead to significant antitumor effects, suggesting that 3-Bromo-2-hydroxy-5-methylbenzonitrile might possess similar properties . These findings highlight the importance of exploring this compound's derivatives for potential therapeutic applications.
Antioxidant Properties
Another area of interest is the antioxidant activity associated with compounds containing hydroxyl groups. Studies have shown that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing treatments for diseases linked to oxidative damage, including cancer and neurodegenerative disorders .
Comparative Analysis
To understand the uniqueness of 3-Bromo-2-hydroxy-5-methylbenzonitrile, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| 3-Bromo-2-hydroxy-5-methylbenzonitrile | Bromine, Hydroxyl, Methyl | Anticancer, Antioxidant |
| 3-Bromo-2-methylbenzonitrile | Bromine, Methyl | Limited biological activity |
| 2-Hydroxy-5-methylbenzonitrile | Hydroxyl, Methyl | Antioxidant potential |
| 3-Bromo-5-hydroxy-2-methylbenzonitrile | Bromine, Hydroxyl | Potential anticancer activity |
This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
